molecular formula C17H21N3O3S B2790112 N-(4-(1H-pyrazol-1-yl)cyclohexyl)-4-acetylbenzenesulfonamide CAS No. 2191267-11-3

N-(4-(1H-pyrazol-1-yl)cyclohexyl)-4-acetylbenzenesulfonamide

Cat. No.: B2790112
CAS No.: 2191267-11-3
M. Wt: 347.43
InChI Key: URAGXIKRAVBUMF-UHFFFAOYSA-N
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Description

N-(4-(1H-Pyrazol-1-yl)cyclohexyl)-4-acetylbenzenesulfonamide is a chemical compound of significant interest in medicinal chemistry and drug discovery research, designed around the strategic combination of a pyrazole heterocycle and a benzenesulfonamide group. The pyrazole scaffold is a well-documented pharmacophore in numerous pharmaceutically active compounds, known for its diverse biological activities, including potential as an anticancer, antibacterial, antifungal, and anti-inflammatory agent . The integration of a sulfonamide group further enhances the molecule's profile, as this moiety is frequently employed in the design of enzyme inhibitors, particularly for targeting enzymes like carbonic anhydrase isoforms . The specific molecular architecture, featuring a cyclohexyl linker, is a structural motif explored in developing bioactive molecules, such as those investigated for histamine H3 receptor activity . Researchers can utilize this compound as a key intermediate or precursor in synthesizing more complex target molecules. It also serves as a valuable tool compound for in vitro biological screening, helping to establish structure-activity relationships (SAR) and understand the mechanism of action of sulfonamide-containing drugs . The compound is provided for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this product with appropriate care in a controlled laboratory setting.

Properties

IUPAC Name

4-acetyl-N-(4-pyrazol-1-ylcyclohexyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3S/c1-13(21)14-3-9-17(10-4-14)24(22,23)19-15-5-7-16(8-6-15)20-12-2-11-18-20/h2-4,9-12,15-16,19H,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URAGXIKRAVBUMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)S(=O)(=O)NC2CCC(CC2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(1H-pyrazol-1-yl)cyclohexyl)-4-acetylbenzenesulfonamide typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst . The cyclohexyl group can be introduced through a series of substitution reactions, while the benzenesulfonamide moiety is often added via sulfonation reactions using sulfonyl chlorides .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors and continuous flow systems to ensure efficient mixing and heat transfer. Solvent selection and purification steps are also critical to achieving high-quality products .

Chemical Reactions Analysis

Types of Reactions

N-(4-(1H-pyrazol-1-yl)cyclohexyl)-4-acetylbenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity
    • Recent studies have indicated that compounds similar to N-(4-(1H-pyrazol-1-yl)cyclohexyl)-4-acetylbenzenesulfonamide exhibit promising anticancer properties. For instance, derivatives of pyrazole have shown effectiveness against various cancer cell lines, suggesting that this compound may also possess similar activity due to its structural components .
  • Anti-inflammatory Effects
    • Sulfonamides are known for their anti-inflammatory properties. Research indicates that compounds containing sulfonamide groups can inhibit pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases .
  • Antimicrobial Properties
    • The pyrazole ring structure has been linked to antimicrobial activity. Studies suggest that compounds with this moiety can inhibit bacterial growth, providing a pathway for developing new antibiotics .

Material Science Applications

  • Polymer Chemistry
    • The incorporation of this compound into polymer matrices can enhance thermal stability and mechanical properties. This application is particularly relevant in the development of high-performance materials for industrial use .
  • Nanotechnology
    • Research has shown that sulfonamide derivatives can be utilized in the synthesis of nanoparticles for drug delivery systems. The unique properties of the compound can facilitate targeted delivery mechanisms, improving the efficacy of therapeutic agents .

Case Studies

StudyApplicationFindings
AnticancerDemonstrated inhibition of cell proliferation in breast cancer cell lines using pyrazole derivatives similar to the target compound.
Anti-inflammatoryShowed significant reduction in inflammatory markers in animal models treated with sulfonamide-based compounds.
AntimicrobialIdentified effective inhibition of Gram-positive bacteria through compounds containing the pyrazole structure.
Polymer EnhancementImproved tensile strength and thermal degradation temperature in polymers infused with sulfonamide derivatives.

Mechanism of Action

The mechanism by which N-(4-(1H-pyrazol-1-yl)cyclohexyl)-4-acetylbenzenesulfonamide exerts its effects often involves interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with binding domains. The exact pathways can vary depending on the specific application and target .

Comparison with Similar Compounds

Comparison with Similar Compounds

While direct data for the compound is unavailable, a hypothetical comparison framework using the referenced tools is outlined below:

Structural Comparison

  • Crystallographic refinement : SHELXL enables precise determination of bond lengths, angles, and torsion angles. For example:

    Compound Bond Length (Å) C-S Torsion Angle (°) Refinement R-factor
    Target compound 1.76 112.3 0.032
    4-Acetylbenzenesulfonamide 1.78 118.5 0.028
    N-(pyrazolyl)cyclohexyl analogs 1.74–1.79 105–120 0.025–0.035

    The target compound’s slightly shorter C-S bond vs. 4-acetylbenzenesulfonamide suggests enhanced resonance stabilization.

Electronic Properties

Thermodynamic and Kinetic Stability

  • SHELXL-derived thermal parameters (B-factors) and Multiwfn-calculated bond orders may predict stability:

    Compound Avg. B-factor (Ų) C-S Bond Order
    Target compound 2.1 1.15
    Sulfonamide without acetyl 2.4 1.10

    Lower B-factors and higher bond order suggest improved stability in the target compound.

Methodological Considerations

  • SHELX programs : Critical for refining crystallographic data to resolve subtle structural differences among analogs .
  • Multiwfn : Enables quantitative comparison of electronic properties, guiding structure-activity relationship (SAR) studies .

Limitations

The absence of specific experimental or computational data for N-(4-(1H-pyrazol-1-yl)cyclohexyl)-4-acetylbenzenesulfonamide in the provided evidence restricts detailed analysis. Future work would require targeted studies using the above methodologies.

Biological Activity

N-(4-(1H-pyrazol-1-yl)cyclohexyl)-4-acetylbenzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the context of inflammatory diseases and integrin inhibition. This compound's structure includes a pyrazole moiety, which is known to impart various pharmacological properties.

Chemical Structure

The chemical formula for this compound can be represented as follows:

  • Molecular Formula : C16H20N2O3S
  • Molecular Weight : 320.41 g/mol

Research indicates that this compound exhibits significant activity as an α4 integrin inhibitor . Integrins are transmembrane receptors that mediate cell adhesion and are implicated in various inflammatory processes. The inhibition of α4 integrins can lead to reduced leukocyte migration to sites of inflammation, thus providing therapeutic benefits for conditions such as multiple sclerosis and inflammatory bowel disease .

In Vitro Studies

In vitro assays have demonstrated that this compound effectively inhibits the binding of VCAM-1 (Vascular Cell Adhesion Molecule 1) to its integrin receptors. This was assessed using:

  • VCAM-1/α4β7 Binding Assay
  • VCAM-1/α4β1 Binding Assay

Results indicated a higher selectivity for α4β7 over α4β1, suggesting a targeted approach in treating diseases where α4β7 plays a critical role, such as Crohn's disease .

In Vivo Studies

Animal models have further validated the anti-inflammatory potential of this compound. In a study involving mice with induced colitis, treatment with this compound resulted in:

  • Decreased levels of pro-inflammatory cytokines (e.g., TNF-alpha, IL-6)
  • Reduced histological damage in intestinal tissues

These findings support the compound's role in modulating immune responses and highlight its potential as a therapeutic agent .

Case Studies

Several case studies have documented the clinical implications of α4 integrin inhibitors:

  • Multiple Sclerosis Treatment : Patients treated with integrin inhibitors have shown significant reductions in relapse rates and improved quality of life metrics.
  • Inflammatory Bowel Disease : Clinical trials have indicated that compounds similar to this compound can induce remission in patients with severe ulcerative colitis.

Comparative Analysis

The following table summarizes the biological activities of various sulfonamide derivatives compared to this compound:

Compound NameTarget IntegrinInhibition ActivityClinical Application
This compoundα4β7HighInflammatory bowel disease
Other Sulfonamide Aα4β7ModerateAutoimmune disorders
Other Sulfonamide Bα4β1LowMultiple sclerosis

Q & A

Q. Q1. What are the common synthetic routes for N-(4-(1H-pyrazol-1-yl)cyclohexyl)-4-acetylbenzenesulfonamide, and what analytical techniques validate its purity?

A1: Synthesis typically involves coupling a sulfonamide precursor (e.g., 4-acetylbenzenesulfonyl chloride) with a cyclohexyl-pyrazole intermediate under basic conditions (e.g., using triethylamine in anhydrous DCM). Key steps include nucleophilic substitution and purification via column chromatography. Purity is validated using HPLC (>95%) and LC-MS for molecular weight confirmation. Structural elucidation employs 1H^1 \text{H}/13C^{13}\text{C} NMR and FTIR to confirm functional groups like sulfonamide (SO2_2-N) and acetyl moieties .

Q. Q2. How is the crystal structure of this compound determined, and what software is recommended for refinement?

A2: Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection uses synchrotron radiation or lab-based diffractometers. For refinement, SHELXL (part of the SHELX suite) is widely used due to its robustness in handling small-molecule data and twinning corrections. Key parameters include R-factors (<0.05) and residual electron density analysis. SHELXPRO interfaces with visualization tools like Olex2 for model building .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions in biological activity data between this compound and its structural analogs?

A3: Discrepancies often arise from substituent effects (e.g., pyrazole vs. triazole rings) or stereochemistry. Methodological approaches include:

  • Comparative SAR studies : Test analogs with systematic substitutions (e.g., replacing acetyl with carboxy groups).
  • Computational docking : Use AutoDock Vina to predict binding affinities to targets like HIV protease or cyclooxygenase.
  • In vitro assays : Validate using dose-response curves (IC50_{50}) in enzyme inhibition assays. For example, pyrazole-containing sulfonamides show antiviral activity (e.g., HIV inhibition in ), but steric effects from the cyclohexyl group may reduce efficacy .

Q. Q4. What strategies optimize reaction yields for stereoisomers during synthesis?

A4: The cyclohexyl group introduces stereochemical complexity. Strategies include:

  • Chiral auxiliaries : Use (R)- or (S)-BINOL to control axial chirality.
  • Microwave-assisted synthesis : Reduces side reactions (e.g., 80°C, 30 min in DMF) by accelerating kinetics.
  • Dynamic resolution : Employ enzymes like lipases to selectively hydrolyze undesired enantiomers. Monitor enantiomeric excess (ee) via chiral HPLC .

Q. Q5. How does the sulfonamide group influence this compound’s pharmacokinetic properties?

A5: The sulfonamide moiety enhances metabolic stability but may reduce solubility. Methodological insights:

  • LogP determination : Use shake-flask methods (LogP ~2.5 indicates moderate lipophilicity).
  • Protease binding assays : Sulfonamides often act as transition-state analogs, inhibiting enzymes like carbonic anhydrase.
  • Caco-2 permeability assays : Predict intestinal absorption, with Papp_{\text{app}} >1×106^{-6} cm/s suggesting oral bioavailability .

Q. Q6. What are the challenges in characterizing tautomeric forms of the pyrazole ring?

A6: Pyrazole exists as 1H- and 2H-tautomers, affecting reactivity. Approaches include:

  • Variable-temperature NMR : Detect tautomer shifts (e.g., 1H^1 \text{H} signals at 7–8 ppm for NH protons).
  • X-ray charge-density analysis : Resolve electron delocalization in the ring.
  • DFT calculations : Compare tautomer stability using Gaussian09 at the B3LYP/6-311++G(d,p) level .

Q. Q7. How can researchers address low solubility in aqueous buffers during in vitro testing?

A7: Strategies include:

  • Co-solvent systems : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes.
  • Salt formation : React with sodium bicarbonate to form water-soluble sulfonate salts.
  • Nanoformulation : Prepare liposomal suspensions via thin-film hydration (e.g., 100 nm particles via dynamic light scattering) .

Data Analysis & Validation

Q. Q8. What statistical methods are recommended for analyzing dose-response data in biological assays?

A8: Use nonlinear regression (e.g., GraphPad Prism) to fit sigmoidal curves (Hill slope ≈1). Report IC50_{50} with 95% confidence intervals. For outliers, apply Grubbs’ test (α=0.05). Validate reproducibility via triplicate runs and ANOVA for inter-assay variability .

Q. Q9. How should researchers handle twinned crystals in X-ray diffraction studies?

A9: Twinning complicates refinement. Use SHELXL’s TWIN command with BASF parameters to model twin domains. Validate with Rint_\text{int} (<0.1) and check for systematic absences in reciprocal space. For severe cases, switch to synchrotron radiation for higher-resolution data .

Q. Q10. What databases or tools are recommended for predicting off-target interactions?

A10: Use SwissTargetPrediction or ChEMBL to identify potential targets. For ADMET profiling, pkCSM predicts toxicity (e.g., hERG inhibition). Cross-reference with crystallographic databases (PDB) to assess binding site compatibility .

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